molecular formula C17H15ClN2O2 B4239987 4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid

4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid

Cat. No. B4239987
M. Wt: 314.8 g/mol
InChI Key: MUIXYUDVORYTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of compounds known as PPARδ agonists, which activate the peroxisome proliferator-activated receptor delta (PPARδ) in cells. This receptor plays a key role in regulating energy metabolism, fatty acid oxidation, and glucose homeostasis.

Mechanism of Action

4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid acts as a selective agonist of PPARδ, which is primarily expressed in skeletal muscle, liver, and adipose tissue. Activation of this receptor leads to increased expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake and utilization. This results in improved energy metabolism and decreased lipid accumulation in tissues.
Biochemical and Physiological Effects:
4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose and lipid metabolism, and enhanced exercise endurance. It has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid in lab experiments is its ability to selectively activate PPARδ without affecting other PPAR isoforms. This allows for more specific and targeted effects on energy metabolism and glucose homeostasis. However, one limitation of using this compound is its potential toxicity and adverse effects at high doses.

Future Directions

There are several potential future directions for research on 4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid and other PPARδ agonists. One area of interest is their potential use in the treatment of metabolic diseases such as obesity and diabetes. Other potential applications include improving exercise performance and endurance, as well as reducing inflammation and oxidative stress in various disease states. Further research is needed to fully understand the mechanisms of action and potential side effects of these compounds.

Scientific Research Applications

4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including obesity, diabetes, and cardiovascular disease. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to improved glucose and lipid metabolism in animal models.

properties

IUPAC Name

4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-11-7-8-14-13(10-11)12(4-3-6-16(21)22)17(20-14)15-5-1-2-9-19-15/h1-2,5,7-10,20H,3-4,6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIXYUDVORYTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid
Reactant of Route 2
4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid
Reactant of Route 3
4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid
Reactant of Route 5
4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid
Reactant of Route 6
4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid

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